4-Aminoisothiazole-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis of Biologically Active Compounds
- 4-Aminoisothiazole-3-carboxylic acid derivatives have been utilized in the synthesis of various biologically active compounds. For instance, acyl and ureido derivatives of substituted amides of 3-methyl-5-aminoisothiazole-4-carboxylic acid have shown influence on the circulatory system (Burak & Machoń, 1992).
Role in Pharmaceutical Chemistry
- The compound plays a significant role in pharmaceutical chemistry, particularly in the development of carbonic anhydrase inhibitors. For example, 2,4,5-trisubstitutedthiazoles with 4-carboxylic acid/ester moiety have been evaluated for their carbonic anhydrase-III inhibitory activities, highlighting the importance of the carboxylic acid group at the 4-position for this activity (Al-Jaidi et al., 2020).
Inhibition of Mild Steel Corrosion
- Interestingly, derivatives of aminoisothiazole-3-carboxylic acid, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been used as corrosion inhibitors for mild steel in hydrochloric acid medium. These compounds have shown significant inhibition efficiency, affecting both cathodic and anodic corrosion currents (Bentiss et al., 2009).
Development of New Heterocycles
- New heterocycles have been synthesized using aminoisothiazole derivatives. These compounds are characterized by their distinctive mass spectra, showing prominent molecular ions and diagnostic fragment ions, useful in the field of organic and medicinal chemistry (Naito, 1968).
Contribution to Immunological Activity
- Derivatives of 4-aminoisothiazole-3-carboxylic acid, such as 4 and 5-substituted derivatives of 3-methyl-4-isothiazolecarboxylic acid, have shown potential in immunological activities. These compounds have been studied in the context of their effects on humoral immune response and delayed-type hypersensitivity reactions (Lipnicka & Zimecki, 2007).
properties
IUPAC Name |
4-amino-1,2-thiazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-2-1-9-6-3(2)4(7)8/h1H,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPHJQAXNPHVRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337414 | |
Record name | 4-Aminoisothiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoisothiazole-3-carboxylic acid | |
CAS RN |
462067-90-9 | |
Record name | 4-Aminoisothiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.